molecular formula C15H13BrN2O3S B2779400 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 864975-99-5

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2779400
CAS No.: 864975-99-5
M. Wt: 381.24
InChI Key: IPMRAZNHKWHKBV-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic small molecule with a molecular formula of C₁₅H₁₄BrN₂O₃S and a molecular weight of 373.25 g/mol. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in commercially important compounds . The structure is substituted with a bromo group at the 6-position and a 2-methoxyethyl group on the nitrogen at the 3-position, while a furan-2-carboxamide moiety is attached via an imine linkage at the 2-position. Benzothiazole derivatives, as a class, have attracted significant research interest due to their wide range of potential therapeutic applications. They have demonstrated notable activity in areas such as anticancer and antimicrobial research . Furthermore, the benzothiazole nucleus is a key component in the development of organofluorescent materials and has been investigated for use in organic light-emitting diodes (OLEDs) . The specific stereochemistry (Z-configuration) and the unique combination of the furan carboxamide and methoxyethyl substituents on the benzothiazole core make this compound a valuable candidate for further investigation in these fields, serving as a key intermediate or lead structure in the development of new active molecules. This product is offered with high purity for research applications. It is intended for use in laboratory and scientific investigations only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-20-8-6-18-11-5-4-10(16)9-13(11)22-15(18)17-14(19)12-3-2-7-21-12/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMRAZNHKWHKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Bromine atom at position 6 of the benzothiazole ring.
  • Methoxyethyl group at position 3.
  • Furan and carboxamide functionalities , contributing to its unique reactivity and interaction with biological targets.

The molecular formula is C17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S, with a molecular weight of approximately 421.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Biological Activity Overview

Research has indicated that benzothiazole derivatives possess significant biological activities. The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect Reference
AnticancerU937 cells (human lymphoma)Induces apoptosis via procaspase-3 activation
AntimicrobialVarious bacterial strainsExhibits inhibitory activity against Gram-positive bacteria
Enzyme InhibitionSpecific cancer-related enzymesPotentially inhibits enzyme activity linked to tumor growth

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer effects of benzothiazole derivatives, including this compound, against U937 cells. Results indicated significant induction of apoptosis through activation of procaspase-3, suggesting potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Properties :
    • Research on various benzothiazole derivatives highlighted their antimicrobial efficacy. The presence of the bromine atom and methoxyethyl group enhances the compound's interaction with bacterial targets, leading to effective inhibition of growth in Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds have shown that modifications in substituents significantly affect biological activity. The unique combination of bromine and methoxyethyl groups in this compound may enhance its binding affinity to biological targets compared to simpler analogs .

Comparison with Similar Compounds

Structural Comparison with Benzo[d]thiazole Derivatives

The target compound’s benzothiazole scaffold is shared with several analogs, but its substituents and functional groups confer distinct properties:

Table 1. Key Structural Differences Among Benzo[d]thiazole Derivatives

Compound Name Position 6 Substituent Position 3 Substituent Amide/Functional Group Biological Context (if reported)
Target Compound Bromo 2-Methoxyethyl Furan-2-carboxamide Not explicitly stated (likely anticancer/STING)
I8 () 3-Methyl Styryl-linked quinolinium iodide Anticancer (quinolinium derivatives)
I10 () 3-(4-Methylpiperidinylpropyl) Quinolinium iodide Anticancer (targeted cytotoxicity)
Patent Compounds () Trifluoromethyl Phenylacetamide derivatives Unspecified (broad therapeutic use)
STING Agonist (Compound 35, ) Carbamoyl Hydroxypropoxy Imidazopyridine-linked oxazole STING pathway activation

Key Observations:

  • Bromo vs.
  • Methoxyethyl vs.
  • Furan Carboxamide vs. Quinolinium/Acetamide Groups: The furan ring’s planar structure and hydrogen-bonding capacity differ from quinolinium iodides (charged species) or phenylacetamides (hydrophobic) .

Functional Group Analysis and Physicochemical Impact

6-Bromo Substituent
  • Reactivity: Bromine at position 6 may facilitate nucleophilic substitution (e.g., with amines, as in ), enabling further derivatization .
  • Lipophilicity: Increases logP compared to polar groups (e.g., carbamoyl in ) but remains less hydrophobic than trifluoromethyl () .
3-(2-Methoxyethyl) Chain
  • Solubility: The ether oxygen and short alkyl chain improve aqueous solubility relative to purely aromatic (e.g., styryl in I8) or long alkyl chains (e.g., piperidinylpropyl in I10) .
Furan-2-Carboxamide
  • Binding Interactions: The furan oxygen can act as a hydrogen-bond acceptor, while the carboxamide provides NH donors, contrasting with the charged quinolinium iodides in .

Q & A

Basic Research Question

  • In vitro cytotoxicity assays: MTT or SRB protocols against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to cisplatin .
  • Target engagement studies: Fluorescence polarization assays to measure inhibition of kinases (e.g., EGFR, VEGFR2) .
  • Apoptosis assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
    Dose-response curves and selectivity indices (e.g., normal cell lines like HEK-293) are critical for validating therapeutic potential .

How can conflicting bioactivity data between similar benzo[d]thiazole derivatives be resolved?

Advanced Research Question
Contradictions often arise from:

  • Substituent effects: The bromine atom at position 6 enhances electrophilicity, but the 2-methoxyethyl group may reduce membrane permeability compared to methyl or allyl analogs .
  • Assay variability: Standardize protocols (e.g., ATP levels in viability assays) and validate with orthogonal methods (e.g., Western blot for caspase-3 cleavage alongside apoptosis assays) .
  • Metabolic stability: Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .

What strategies improve the compound’s solubility for in vivo studies?

Advanced Research Question

  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the furan-carboxamide moiety .
  • Nanoparticle formulation: Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .
  • Co-solvent systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for intravenous administration .
    Monitor stability via HPLC-UV to detect degradation products under physiological conditions .

How is the structure-activity relationship (SAR) evaluated for this compound?

Advanced Research Question

  • Analog synthesis: Replace bromine with Cl, F, or I to assess halogen-dependent activity .
  • Functional group modifications: Compare 2-methoxyethyl vs. allyl or ethyl substituents on the thiazole nitrogen .
  • Pharmacophore mapping: Overlay molecular docking poses (e.g., AutoDock Vina) with co-crystallized kinase inhibitors to identify critical H-bonding and hydrophobic interactions .
    SAR studies reveal that the Z-configuration and bromine atom are essential for sub-µM IC₅₀ values in kinase inhibition .

What analytical techniques quantify the compound in biological matrices?

Basic Research Question

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 463.2 → 345.1 for quantification).
  • Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
  • Validation parameters: Linearity (1–1000 ng/mL), inter-day precision (<15% RSD), and recovery (>85%) per FDA guidelines .

How does the compound interact with cytochrome P450 enzymes?

Advanced Research Question

  • CYP inhibition assays: Incubate with recombinant CYP3A4/2D6 and measure residual activity via luminescent substrates .
  • Metabolite profiling: Identify hydroxylated or demethylated products using HRMS (Q-TOF) and compare with synthetic standards .
  • Docking studies: Predict binding to CYP active sites via Glide SP scoring (Schrödinger Suite) .

What computational tools predict its physicochemical properties?

Basic Research Question

  • LogP calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ~3.2) .
  • pKa prediction: The furan-carboxamide moiety has a predicted pKa of ~4.5 (basic), influencing solubility .
  • Molecular dynamics (MD): Simulate membrane permeability in GROMACS with a DPPC lipid bilayer .

How is photostability assessed for applications in optoelectronic materials?

Advanced Research Question

  • UV-Vis spectroscopy: Monitor λmax shifts under 365 nm LED irradiation (10 mW/cm²) for 24 hours .
  • Mass balance analysis: Quantify degradation products (e.g., debrominated analogs) via LC-HRMS .
  • DFT calculations: Compare HOMO-LUMO gaps of the parent compound and degradation products to identify reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.